molecular formula C7H4INOS B1311827 2-Iodobenzo[d]thiazol-6-ol CAS No. 78431-08-0

2-Iodobenzo[d]thiazol-6-ol

Cat. No. B1311827
CAS RN: 78431-08-0
M. Wt: 277.08 g/mol
InChI Key: DKBIUTVCIIPVIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodobenzo[d]thiazol-6-ol is a chemical compound with the molecular formula C7H4INOS . It is used for pharmaceutical testing . Some similar compounds, such as 2-aminobenzo[d]thiazol-6-ol, have been found to have antimicrobial, antioxidant, and anticancer properties .


Molecular Structure Analysis

The molecule contains a total of 17 bonds, including 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), and 1 Thiazole .


Physical And Chemical Properties Analysis

The average mass of 2-Iodobenzo[d]thiazol-6-ol is 276.098 Da and the monoisotopic mass is 275.921814 Da . Unfortunately, specific physical properties such as boiling point, solubility, and others were not found in the search results.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Formation of Imidazo[2,1-b]thiazoles : A study detailed the synthesis of 6-substituted imidazo[2,1-b]thiazoles through a palladium/copper-mediated Sonogashira coupling in water. This process involves the reaction of 2-amino-3-(2-propynyl)thiazolium bromide with various iodobenzenes, highlighting the role of 2-Iodobenzo[d]thiazol-6-ol derivatives in creating complex heterocycles (Kamali et al., 2009).

  • Aminocarbonylation of Iodobenzene Derivatives : Another application is observed in the aminocarbonylation of iodobenzene derivatives using aminothiazole and aminothiadiazole derivatives. This palladium-catalyzed reaction demonstrates the chemospecificity towards the corresponding carboxamides, producing N-1,3-thiazol-2-yl- and N-1,3,4-thiadiazol-2-ylcarboxamides in moderate to high yields (Gergely & Kollár, 2018).

  • Oxidative Synthesis of 2-Aminobenzothiazoles : The metal-free synthesis of 2-aminobenzothiazoles from cyclohexanones and thioureas using catalytic iodine and molecular oxygen showcases an environmentally benign method for constructing benzothiazole derivatives under mild conditions (Zhao et al., 2013).

Advancements in Synthetic Methodologies

  • Electrochemical Synthesis of Hypervalent Iodine Oxidants : Research on the electrochemical synthesis of hypervalent iodine oxidants from iodobenzenes, including those related to 2-Iodobenzo[d]thiazol-6-ol, highlights a safer and environmentally friendly approach to producing these compounds, which are crucial oxidants in organic synthesis (Bystron et al., 2022).

  • Oxidation Reactions with IBX : The catalytic use of o-iodoxybenzoic acid (IBX) in oxidation reactions, including those involving 2-Iodobenzo[d]thiazol-6-ol derivatives, demonstrates its utility in converting alcohols to aldehydes or ketones under mild conditions. This process showcases the versatility of iodobenzene derivatives in facilitating oxidation reactions (Thottumkara et al., 2005).

Future Directions

Thiazole derivatives, which include 2-Iodobenzo[d]thiazol-6-ol, are being studied for their potential in various biological activities. For example, they have been found to have anti-inflammatory, analgesic, and other activities . This suggests that 2-Iodobenzo[d]thiazol-6-ol and similar compounds could have potential future applications in medicine and pharmacology.

properties

IUPAC Name

2-iodo-1,3-benzothiazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INOS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBIUTVCIIPVIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SC(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodobenzo[d]thiazol-6-ol

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